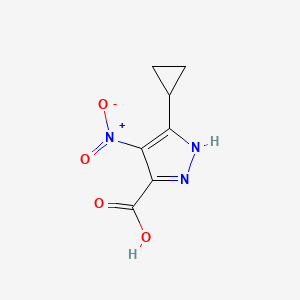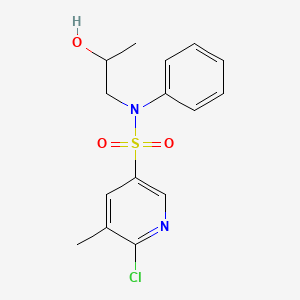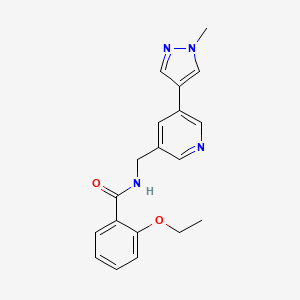![molecular formula C15H18F3NO5S B2441774 1-Ethoxy-1-oxo-3-[(2-phenylacetyl)sulfanyl]-2-propanaminium 2,2,2-trifluoroacetate CAS No. 1396965-98-2](/img/structure/B2441774.png)
1-Ethoxy-1-oxo-3-[(2-phenylacetyl)sulfanyl]-2-propanaminium 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-1-oxo-3-[(2-phenylacetyl)sulfanyl]-2-propanaminium 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C15H18F3NO5S and its molecular weight is 381.37. The purity is usually 95%.
BenchChem offers high-quality 1-Ethoxy-1-oxo-3-[(2-phenylacetyl)sulfanyl]-2-propanaminium 2,2,2-trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethoxy-1-oxo-3-[(2-phenylacetyl)sulfanyl]-2-propanaminium 2,2,2-trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Rare Earth Metal Ions Adsorption
PYRDGA has been investigated as an adsorbent for rare earth metal ions. Researchers synthesized adsorbents by incorporating varying concentrations of PYRDGA into natural sodium alginate polymers. The resulting composite gel demonstrated enhanced adsorption capacities for rare earth elements (REEs) such as La, Gd, Y, and Sc. An optimal pH of 5 was identified for REE 3+ ions adsorption. Spectroscopic analyses highlighted the involvement of C=O and C–O functional groups in the adsorption mechanisms. Additionally, kinetic assessments suggested uniform or non-uniform monolayer surface adsorption .
Wastewater Remediation
Given the increasing demand for clean energy technologies, REEs play a crucial role. However, their presence in industrial effluents necessitates effective remediation strategies. PYRDGA-infused materials could potentially be employed in wastewater treatment, aiding in the removal of REEs from contaminated water sources. Techniques such as adsorption, where PYRDGA-based gels selectively capture REEs, may contribute to cleaner aquatic environments .
Metal Separation and Recovery
PYRDGA’s selectivity for rare earth elements extends to separation processes. It could be utilized in solvent extraction or other separation techniques to selectively recover REEs from complex mixtures. By exploiting its affinity for specific metal ions, PYRDGA-based systems may enhance metal recovery efficiency .
Catalysis and Organic Synthesis
The unique structure of PYRDGA, with its phenylacetyl and sulfanyl moieties, suggests potential catalytic applications. Researchers could explore its use as a ligand or catalyst in organic transformations. Its ability to coordinate with metal ions might facilitate novel catalytic reactions .
Biomedical Applications
While limited research exists, PYRDGA’s chemical properties make it an interesting candidate for biomedical applications. Its propanaminium core and functional groups could be modified to create drug delivery systems or imaging agents. Further investigations are warranted to explore its biocompatibility and potential therapeutic roles .
Materials Science and Nanotechnology
PYRDGA’s trifluoroacetate group and unique structure could inspire materials scientists. It might serve as a building block for designing functional materials, such as polymers, nanoparticles, or thin films. Exploring its interactions with other molecules could lead to innovative nanomaterials .
Propiedades
IUPAC Name |
[1-ethoxy-1-oxo-3-(2-phenylacetyl)sulfanylpropan-2-yl]azanium;2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S.C2HF3O2/c1-2-17-13(16)11(14)9-18-12(15)8-10-6-4-3-5-7-10;3-2(4,5)1(6)7/h3-7,11H,2,8-9,14H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTLMVKGOACQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC(=O)CC1=CC=CC=C1)[NH3+].C(=O)(C(F)(F)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-1-oxo-3-[(2-phenylacetyl)sulfanyl]-2-propanaminium 2,2,2-trifluoroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Methylamino)methyl]thiophene-3-carbonitrile](/img/structure/B2441698.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2441700.png)



![N-(2,3-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2441706.png)
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2441709.png)
![N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2441710.png)

![4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one](/img/structure/B2441713.png)
![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441714.png)